molecular formula C9H15N B3343367 3-Ethyl-2,4,5-trimethyl-1H-pyrrole CAS No. 520-69-4

3-Ethyl-2,4,5-trimethyl-1H-pyrrole

Cat. No.: B3343367
CAS No.: 520-69-4
M. Wt: 137.22 g/mol
InChI Key: YEYMBKUFPKCVKT-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,5-trimethyl-1H-pyrrole (CAS: 520-69-4) is a substituted pyrrole derivative with the molecular formula C₉H₁₅N and a molecular weight of 137.22 g/mol . Its IUPAC name reflects the substitution pattern: an ethyl group at position 3 and methyl groups at positions 2, 4, and 5 on the pyrrole ring. Key physicochemical properties include:

  • XLogP3: 2.7 (indicating moderate lipophilicity)
  • Hydrogen bond donors: 1 (from the pyrrole N–H group)
  • Topological polar surface area (TPSA): 15.8 Ų .

This compound, also known as phyllopyrrole, is structurally characterized by its electron-rich aromatic ring due to the electron-donating alkyl substituents. Its low molecular complexity (complexity score: 111) and single covalent bond unit suggest stability under standard conditions .

Properties

IUPAC Name

3-ethyl-2,4,5-trimethyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYMBKUFPKCVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199969
Record name 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-69-4
Record name 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,5-trimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of pyrrole with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4,5-trimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution can produce halogenated pyrrole derivatives .

Scientific Research Applications

3-Ethyl-2,4,5-trimethyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4,5-trimethyl-1H-pyrrole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Differences

The target compound is compared to three analogous pyrroles (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Ethyl-2,4,5-trimethyl-1H-pyrrole (Target) C₉H₁₅N 137.22 Ethyl (C3), methyl (C2, C4, C5)
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate C₁₁H₁₅NO₂ 193.24 Carboxylate ester (C2), methyl (C3, C4, C5)
Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate C₂₄H₁₉NO₃ 369.41 Acetyl (N1), diphenyl (C4, C5), carboxylate ester (C2)

Key Observations :

  • The target compound lacks functional groups beyond alkyl chains, making it less polar than ester- or acetyl-containing analogs .
  • Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate introduces a polar carboxylate ester at C2, increasing hydrogen bond acceptor capacity (TPSA: ~48 Ų estimated) .
  • Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate features bulky aromatic (diphenyl) and electron-withdrawing (acetyl) groups, significantly altering electronic properties and steric hindrance .

Physicochemical Properties

Property Target Compound Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate
XLogP3 2.7 ~2.1 (estimated) ~4.5 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 1 (N–H) 3 (ester O, pyrrole N) 4 (ester O, acetyl O, pyrrole N)
TPSA (Ų) 15.8 ~48 ~75

Analysis :

  • The target compound exhibits higher lipophilicity (XLogP3 = 2.7) than the ester derivative due to the absence of polar oxygen atoms. However, the diphenyl-acetyl analog has the highest XLogP3 (~4.5) due to aromatic hydrophobicity .
  • Polar functional groups (e.g., esters, acetyl) increase TPSA, enhancing solubility in polar solvents like ethanol or acetone .

Reactivity and Stability

  • Electrophilic Substitution : Alkyl groups in the target compound activate the pyrrole ring at positions with lower substitution density (e.g., C3), favoring reactions like halogenation or nitration .
  • Steric Effects : Bulky substituents in the diphenyl derivative (C4, C5) hinder reactions at adjacent positions, whereas the target compound’s smaller substituents allow easier functionalization .
  • Oxidative Stability : The target’s electron-donating alkyl groups enhance stability against oxidation compared to electron-withdrawing substituents (e.g., acetyl) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-2,4,5-trimethyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted amines or ketones with appropriate electrophiles. For example, Knorr-type pyrrole synthesis or Paal-Knorr reactions can be adapted by using ethyl and methyl-substituted precursors. Optimization includes controlling temperature (80–120°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic pyrrolic NH signals (~10–12 ppm, broad singlet) and splitting patterns for ethyl/methyl groups (e.g., triplet for ethyl CH₂ at ~1.2 ppm, quartets for CH₃ at ~2.3–2.5 ppm). Adjacent methyl groups on the pyrrole ring may show coupling .
  • IR : Stretching vibrations for NH (~3400 cm⁻¹) and ester/ketone substituents (if present, ~1700 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 165 for the base structure) and fragmentation patterns consistent with ethyl/methyl loss .

Q. What common chemical reactions does this compound undergo, and what are the key reagents?

  • Methodological Answer :

  • Oxidation : KMnO₄ or CrO₃ oxidizes methyl groups to carboxylic acids (e.g., forming pyrrole-3-carboxylic acid derivatives) .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) at the α-positions of the pyrrole ring .
  • Reduction : NaBH₄ or LiAlH₄ reduces ketone substituents (if present) to alcohols .

Q. What crystallographic methods are used to resolve the molecular structure of pyrrole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software suites (e.g., SHELXL for refinement) is standard. Key parameters include resolving disorder in methyl/ethyl groups and validating bond lengths/angles against DFT-optimized models .

Q. What safety protocols are essential when handling pyrrole derivatives?

  • Methodological Answer : Use fume hoods for volatile compounds, wear nitrile gloves, and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data (e.g., LD₅₀) should be referenced from safety sheets for analogous compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in substitution/oxidation reactions. Analyze Fukui indices to predict electrophilic/nucleophilic sites and global hardness/softness for reactivity trends .

Q. What computational strategies predict the biological activity of pyrrole derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and pharmacophore modeling (e.g., hydrophobic pockets for methyl/ethyl groups) guide activity predictions. QSAR studies correlate substituent electronegativity with antimicrobial potency .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for pyrrole derivatives?

  • Methodological Answer : Multi-scan absorption corrections (SADABS) and high-resolution data (θ > 25°) reduce errors. Validate against Hirshfeld surface analysis and compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What strategies optimize the synthesis of bioactive pyrrole derivatives with enhanced solubility?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications. Solubility parameters (Hansen solubility spheres) guide solvent selection for HPLC purification (e.g., Chromolith® columns for rapid separation) .

Q. How do substituent effects (e.g., methyl vs. ethyl groups) influence the electronic properties of the pyrrole ring?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry measure bathochromic shifts and oxidation potentials. Methyl groups increase electron density (hyperconjugation), while ethyl groups enhance steric hindrance, affecting regioselectivity in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2,4,5-trimethyl-1H-pyrrole
Reactant of Route 2
3-Ethyl-2,4,5-trimethyl-1H-pyrrole

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